(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine
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Overview
Description
(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These include enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders .
Pharmacokinetics
Thiazole derivatives, in general, are known for their diverse pharmacokinetic properties, which can be influenced by factors such as molecular structure, formulation, and route of administration .
Result of Action
Thiazole derivatives are known to exert a variety of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea under reflux conditions to form the thiazole ring . The resulting intermediate is then subjected to further reactions to introduce the methyl and methanamine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is unique due to the presence of both a thiophene and a thiazole ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-6-8(5-10)13-9(11-6)7-3-2-4-12-7/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPZPLQJYTZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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